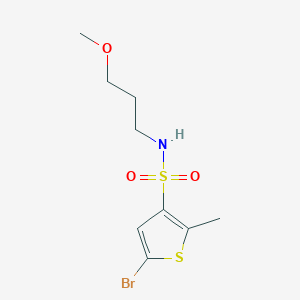
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organic compound that features both phosphanyl and silyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phosphanyl and silyl groups. Common reagents used in these reactions include tert-butylphosphine and triethylsilane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions on the pyrrole ring could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism by which 2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the silyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphanyl)phenyl derivatives: These compounds share the phosphanyl group but lack the silyl group.
1-(2-(triethylsilyl)phenyl)-1H-pyrrole derivatives: These compounds share the silyl group but lack the phosphanyl group.
Uniqueness
2-(Di-tert-butylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is unique due to the presence of both phosphanyl and silyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H40NPSi |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
ditert-butyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C24H40NPSi/c1-10-27(11-2,12-3)21-17-14-13-16-20(21)25-19-15-18-22(25)26(23(4,5)6)24(7,8)9/h13-19H,10-12H2,1-9H3 |
InChI-Schlüssel |
SYBCCPWNSWARKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

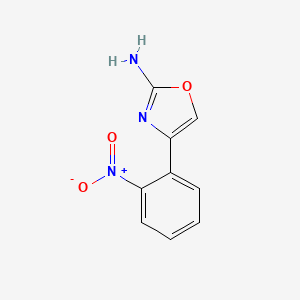
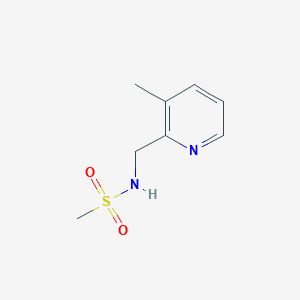


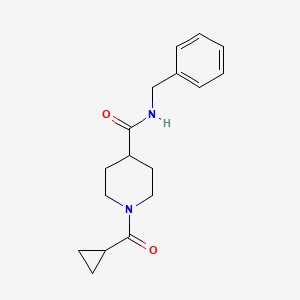
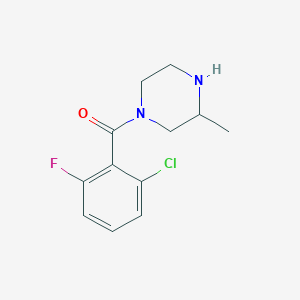
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
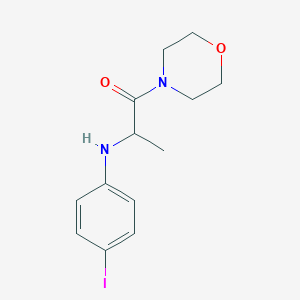
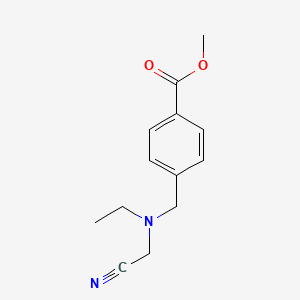
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
